molecular formula C10H21N3 B1586076 1-(2-Pyrrolidin-1-ylethyl)piperazine CAS No. 22763-69-5

1-(2-Pyrrolidin-1-ylethyl)piperazine

Cat. No.: B1586076
CAS No.: 22763-69-5
M. Wt: 183.29 g/mol
InChI Key: UXHZIFKPLFIPSX-UHFFFAOYSA-N
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Description

1-(2-Pyrrolidin-1-ylethyl)piperazine is a useful research compound. Its molecular formula is C10H21N3 and its molecular weight is 183.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-(2-Pyrrolidin-1-ylethyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with α2-adrenergic receptors, which are involved in the regulation of neurotransmitter release . The nature of these interactions includes binding to the receptor sites, leading to either inhibition or activation of the receptor’s function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand for certain receptors, such as the α2-adrenergic receptors, and can either inhibit or activate these receptors . This binding interaction leads to downstream effects, including changes in gene expression and enzyme activity. The compound may also inhibit or activate specific enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as mood stabilization and cognitive enhancement . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.

Properties

IUPAC Name

1-(2-pyrrolidin-1-ylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3/c1-2-6-12(5-1)9-10-13-7-3-11-4-8-13/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHZIFKPLFIPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371944
Record name 1-(2-pyrrolidin-1-ylethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22763-69-5
Record name 1-[2-(1-Pyrrolidinyl)ethyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22763-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-pyrrolidin-1-ylethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(pyrrolidin-1-yl)ethyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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